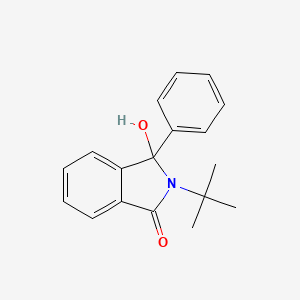

2-Tert-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one

CAS No.: 3532-74-9

Cat. No.: VC17182048

Molecular Formula: C18H19NO2

Molecular Weight: 281.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3532-74-9 |

|---|---|

| Molecular Formula | C18H19NO2 |

| Molecular Weight | 281.3 g/mol |

| IUPAC Name | 2-tert-butyl-3-hydroxy-3-phenylisoindol-1-one |

| Standard InChI | InChI=1S/C18H19NO2/c1-17(2,3)19-16(20)14-11-7-8-12-15(14)18(19,21)13-9-5-4-6-10-13/h4-12,21H,1-3H3 |

| Standard InChI Key | BSMPNDYUYQHZNX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)N1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O |

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Substituent Effects

The isoindolinone core consists of a fused benzene and pyrrolidone ring system. In 2-tert-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one, the tert-butyl group at position 2 introduces steric bulk, while the 3-hydroxy-3-phenyl moiety creates a stereogenic center. This configuration influences both the compound’s conformational flexibility and electronic properties .

Table 1: Molecular Properties of 2-Tert-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁NO₂ |

| Molecular Weight | 295.38 g/mol |

| Exact Mass | 295.1573 Da |

| Topological Polar Surface Area | 40.5 Ų |

| LogP (Octanol-Water) | 3.12 (estimated) |

The phenyl group at position 3 enhances lipophilicity compared to simpler analogs like 2-tert-butyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one (LogP = 1.87) . This difference underscores the role of aromatic substituents in modulating bioavailability.

Synthetic Pathways and Reaction Behavior

Metalation and Functionalization

Studies on 2-tert-butyl-3-hydroxyisoindolinones reveal divergent reactivity patterns. For example, treatment of 2-tert-butyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one with sec-butyllithium (sec-BuLi) induces metalation at position 7 of the isoindolinone ring, enabling electrophilic substitution . Extending this to the phenyl-substituted analog would likely follow a similar mechanism, with the phenyl group directing metalation to adjacent positions.

Table 2: Comparative Reactivity of Isoindolinone Derivatives

Radical-Anionic CH-Amination

A radical-anionic cascade reaction involving t-BuOK and molecular oxygen has been employed to synthesize hydroxyisoindolines from unprotected amides . This method could theoretically be adapted to construct the target compound by introducing phenyl and tert-butyl groups during the cyclization step.

Physicochemical and Spectroscopic Data

Stability and Solubility

The tert-butyl group enhances thermal stability, while the hydroxyl group facilitates hydrogen bonding. Estimated solubility in DMSO is >10 mM based on analogs , though the phenyl group may reduce aqueous solubility.

Spectroscopic Signatures

-

IR Spectroscopy: A strong absorption band near 3200–3400 cm⁻¹ corresponds to the O–H stretch. The carbonyl (C=O) vibration appears at ~1680 cm⁻¹ .

-

NMR Spectroscopy:

Challenges and Future Directions

-

Synthesis Optimization: Developing enantioselective routes to access stereochemically pure forms.

-

Biological Screening: Evaluating kinase inhibition or antibacterial activity in vitro.

-

Computational Modeling: Predicting reactivity and binding modes using DFT or molecular docking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume